molecular formula C14H14N2O3 B8692886 3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8692886
M. Wt: 258.27 g/mol
InChI Key: BMOHMMOTIMUSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound of significant interest in the field of medicinal chemistry. It is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other cancers . This compound features a piperidine-2,6-dione core linked to an isoindolinone moiety, which contributes to its unique chemical and biological properties.

Chemical Reactions Analysis

3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique structural features that differentiate it from these analogs . For example:

These differences highlight the uniqueness of this compound and its potential for diverse applications in scientific research and drug development.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-(7-methyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O3/c1-8-3-2-4-9-10(8)7-16(14(9)19)11-5-6-12(17)15-13(11)18/h2-4,11H,5-7H2,1H3,(H,15,17,18)

InChI Key

BMOHMMOTIMUSJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.25 g of 2,6-dioxopiperidin-3-ammonium chloride, and 30.1 g of methyl 2-bromomethyl-3-methylbenzoate, and 12.5 g of triethylamine in 100 mL of dimethylformamide is stirred at room temperature for 15 hours. The mixture is then concentrated in vacuo and the residue mixed with methylene chloride and water. The aqueous layer is separated and back-extracted with methylene chloride. The combined methylene chloride solutions are dried over magnesium sulfate and concentrated in vacuo to give 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-methylisoindoline.
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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